molecular formula C13H20O B14727677 3-Methyl-6-phenylhexan-3-ol CAS No. 5406-61-1

3-Methyl-6-phenylhexan-3-ol

Cat. No.: B14727677
CAS No.: 5406-61-1
M. Wt: 192.30 g/mol
InChI Key: WACDEEWNZKZZIF-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylhexan-3-ol is a tertiary alcohol with a six-carbon backbone featuring a methyl group at position 3 and a phenyl substituent at position 5. Its structure combines aliphatic and aromatic characteristics, distinguishing it from purely aliphatic or cyclic analogs.

Properties

CAS No.

5406-61-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-6-phenylhexan-3-ol

InChI

InChI=1S/C13H20O/c1-3-13(2,14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,3,7,10-11H2,1-2H3

InChI Key

WACDEEWNZKZZIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-phenylhexan-3-ol can be synthesized through several methods, one of which involves the Grignard reaction. This reaction typically involves the addition of a Grignard reagent (an organomagnesium compound) to a carbonyl compound. For example, phenylmagnesium bromide can react with 3-methylhexan-3-one to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol into a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-6-phenylhexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylhexan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons are based on compounds identified in the literature, focusing on branching patterns, functional groups, and substituent effects.

6-Methylheptan-3-ol (C₈H₁₈O)

  • Structure : A seven-carbon tertiary alcohol with a methyl group at position 6.
  • Key Differences : Lacks the phenyl group present in 3-Methyl-6-phenylhexan-3-ol, resulting in a purely aliphatic structure.
  • Properties :
    • Higher volatility compared to phenyl-substituted alcohols due to reduced molecular weight and absence of aromatic interactions.
    • ADMET predictions (via admetSAR 2) suggest moderate metabolic stability and low blood-brain barrier penetration .
  • Applications : Used as a solvent intermediate or flavoring agent due to its mild odor.

3-Ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O)

  • Structure : A branched tertiary alcohol with ethyl and dimethyl groups at positions 3 and 5, respectively.
  • Key Differences : Increased alkyl branching reduces steric hindrance around the hydroxyl group compared to the phenyl-substituted analog.
  • Enhanced solubility in nonpolar solvents due to hydrophobic alkyl chains .
  • Applications: Potential use in lubricant additives or surfactant formulations.

3-Methyl-1-hexyn-3-ol (C₇H₁₂O)

  • Structure : A tertiary alcohol with a terminal alkyne group at position 1 and a methyl group at position 3.
  • Key Differences : The alkyne group introduces sp-hybridized carbons, increasing reactivity (e.g., in click chemistry) compared to the phenyl-substituted compound.
  • Properties: Higher acidity (pKa ~12–14) due to electron-withdrawing effects of the alkyne. Reacts readily in Sonogashira couplings or polymerization reactions .
  • Applications : Intermediate in pharmaceutical synthesis or polymer crosslinking.

6-Ethenyl-2,2,6-trimethyloxan-3-ol (C₁₀H₁₈O₂)

  • Structure : A cyclic ether alcohol with vinyl and methyl substituents.
  • Key Differences : The oxane ring introduces conformational rigidity absent in the linear this compound.
  • Properties :
    • Stabilized by intramolecular hydrogen bonding within the cyclic structure.
    • Exhibits chiral centers, making it relevant in asymmetric synthesis .
  • Applications: Potential use in fragrance formulations or chiral auxiliaries.

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications References
This compound C₁₃H₂₀O Methyl (C3), phenyl (C6) High hydrophobicity, aromatic π-stacking Pharma intermediates, resins
6-Methylheptan-3-ol C₈H₁₈O Methyl (C6) Volatile, moderate metabolic stability Solvents, flavoring
3-Ethyl-5,5-dimethylhexan-3-ol C₁₀H₂₂O Ethyl (C3), dimethyl (C5) Low boiling point, hydrophobic Surfactants, lubricants
3-Methyl-1-hexyn-3-ol C₇H₁₂O Methyl (C3), alkyne (C1) High reactivity, acidic hydroxyl Polymer chemistry
6-Ethenyl-2,2,6-trimethyloxan-3-ol C₁₀H₁₈O₂ Ethenyl (C6), methyl (C2, C6) Conformational rigidity, chirality Fragrances, chiral synthesis

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